molecular formula C5H7N B046729 1-Methylpyrrole CAS No. 96-54-8

1-Methylpyrrole

Cat. No. B046729
CAS RN: 96-54-8
M. Wt: 81.12 g/mol
InChI Key: OXHNLMTVIGZXSG-UHFFFAOYSA-N
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Description

1-Methylpyrrole (1-MP) is an organic compound belonging to the pyrrole family. It is an aromatic heterocyclic compound with a five-membered ring structure containing nitrogen atoms. 1-MP has a variety of applications in different scientific fields and is widely used in organic synthesis and drug development.

Scientific Research Applications

  • Preparation of Sulfones and Derivatives : 1-Methylpyrrole is used in chemical reactions to prepare sulfones and 5-phenylthio derivatives (Gronowitz & Kada, 1984).

  • Component in Synthesized Heterocycles : It serves as a key component in the synthesized and characterized heterocycle-based azine/azinium-(π-bridge)-pyrrole systems, which are relevant in the study of chromophoric and self-assembled thin-film properties (Facchetti et al., 2002).

  • Activator in Polymerization : N-methylpyrrole reacts with B(C6F5)3 to produce zwitterionic species with restricted rotation, serving as efficient activators for the polymerization of ethylene (Focante et al., 2004).

  • Antioxidative Effect : It demonstrates significant antioxidative effects when found in heated corn oil and glycine, comparable to alpha-tocopherol (Macku & Shibamoto, 1991).

  • Formation of Ketones : this compound can react with acyl chlorides in an ionic liquid to form ketones with satisfactory yield and recyclability (Su et al., 2005).

  • Isomerization Reactions : It undergoes homogeneous first-order isomerization at high temperatures, yielding 2-methylpyrrole and 3-methylpyrrole (Jacobson et al., 1958).

  • Interactions with Cyclic Phosphazenes : this compound with heptafluorocyclotetraphosphazenyl groups shows conjugative interactions with cyclic phosphazenes, affecting their structure and function (Sharma et al., 1982).

  • Photochemical and Photophysical Pathways : The photochemical and photophysical pathways in N-methylpyrrole are governed by the presence of * excitations on X-H bonds, relevant for complex systems like DNA nucleotides (Blancafort et al., 2016).

  • Binding Configurations : N-methylpyrrole binds to Si(111)-77 in multiple adsorption configurations, demonstrating direct interaction between C=C bonds and Si(111)-77 (Tao et al., 2003).

  • Formation of Oligomers : It can form oligomers at an electrified liquid/liquid interface, particularly this compound and 1-phenylpyrrole oligomers (Cunnane & Evans, 1998).

Safety and Hazards

1-Methylpyrrole is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, using personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

1-Methyl-1H-pyrrole, also known as 1-Methylpyrrole or N-Methylpyrrole, is a chemical compound with the formula C5H7N Pyrrole derivatives have been found to exhibit various biological activities, suggesting that they may interact with a range of molecular targets .

Mode of Action

It’s known that pyrrole and its derivatives can act as electrophiles, reacting readily with nucleophiles . This suggests that 1-Methyl-1H-pyrrole might interact with its targets through electrophilic substitution reactions .

Biochemical Pathways

Pyrrole derivatives have been implicated in various biological processes, suggesting that they may influence a range of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 8112 and its boiling point of 112-113 °C , suggest that it may have good bioavailability.

Result of Action

Given the biological activities of other pyrrole derivatives, it’s plausible that 1-methyl-1h-pyrrole could have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-pyrrole are likely to be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as pyrroles are known to oxidize easily under acidic conditions . Additionally, the compound’s volatility, indicated by its vapor pressure of 15 mmHg at 20.2 °C , suggests that it may evaporate readily, which could influence its stability and efficacy in different environments.

properties

IUPAC Name

1-methylpyrrole
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InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3
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InChI Key

OXHNLMTVIGZXSG-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CC=C1
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Molecular Formula

C5H7N
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Related CAS

72945-66-5
Record name Poly(N-methylpyrrole)
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DSSTOX Substance ID

DTXSID3052648
Record name 1-Methylpyrrole
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Molecular Weight

81.12 g/mol
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Physical Description

Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann]
Record name N-Methylpyrrole
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Boiling Point

The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg
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Flash Point

16 °C
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Vapor Pressure

21.4 [mmHg]
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CAS RN

96-54-8
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Record name 1-METHYLPYRROLE
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Melting Point

-57.00 °C. @ 760.00 mm Hg
Record name 1-Methylpyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Methylpyrrole?

A1: The molecular formula of this compound is C5H7N, and its molecular weight is 81.12 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): [] []P NMR has been used to study the electronic effects of substituents on phosphorus centers in heteroarylphosphorus compounds derived from this compound. []
  • Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with []P NMR, has been utilized to investigate the electronic effects of heteroaryl substituents in phosphonate esters derived from this compound. []
  • Raman Spectroscopy: Resonance Raman spectroscopy, supported by density functional theory (DFT) calculations, has been used to study the excited-state structural dynamics of 2-Acetyl-1-methylpyrrole and its solvent effects. [] Enhanced Raman spectroscopy has also been employed to characterize the structure of copolymers containing this compound units. []
  • UV-Vis Spectroscopy: UV-Vis spectroscopy, along with resonance Raman and EPR spectroscopies, has been used to determine the structure of polysquaraines containing this compound. []

Q3: What are the common reactions that this compound undergoes?

A3: this compound exhibits diverse reactivity, undergoing reactions such as:

  • Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution predominantly at the 2- and 5-positions, influenced by the nitrogen atom. [, , , , ]
  • Metalation: n-Butyllithium in the presence of TMEDA can metalate this compound at the 2-position, generating a nucleophilic species for further reactions. []
  • Cycloaddition Reactions: Metal-complexed this compound can participate in dipolar cycloadditions to yield bicyclic compounds like 7-azanorbornenes. []
  • Condensation Reactions: this compound readily undergoes condensation reactions with aldehydes like pyrrole-2-carboxaldehyde to form pyrromethene derivatives. []

Q4: How does the reactivity of this compound compare to pyrrole?

A4: While both undergo electrophilic substitution, this compound generally exhibits lower reactivity due to the electron-donating effect of the methyl group, which increases electron density in the pyrrole ring. [, ]

Q5: What are some notable applications of this compound derivatives?

A5: Derivatives of this compound have found applications in various fields:

  • Antioxidants: Several alkyl-substituted pyrroles, including those derived from this compound, have shown significant antioxidant activity in studies related to nonenzymatic browning reactions. [, ]
  • Pharmaceuticals: Tolmetin, a non-steroidal anti-inflammatory drug, is synthesized from a this compound precursor. [, ]
  • Polymer Chemistry: this compound serves as a monomer in the synthesis of conducting polymers like polypyrrole and its derivatives. [, ]
  • Material Science: this compound derivatives are used in the preparation of organic semiconductors and optoelectronic materials. [, ]

Q6: What is the role of this compound in catalytic reactions?

A6: this compound can act as a promoting agent in certain catalytic hydrogenation reactions. For instance, it has been shown to promote the hydrogenation of pyrrole over Rh(111) single-crystal surfaces, potentially by modifying the adsorption characteristics of the catalyst. []

Q7: Have computational methods been used to study this compound and its reactions?

A7: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound:

  • DFT Calculations: DFT calculations have been used to investigate the mechanism of the reaction between this compound and Dimethyl Acetylenedicarboxylate, providing insights into the reaction pathway and the influence of solvent effects. []

Q8: How do structural modifications of this compound impact its activity?

A8: Modifications to the this compound scaffold can significantly influence its reactivity and biological activity:

  • Alkyl Substitution: Introducing alkyl groups at the 2- and 5-positions can enhance antioxidant activity, likely due to the stabilization of radical intermediates. []
  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as cyano or carbonyl groups, can modulate the reactivity of the pyrrole ring, influencing its participation in reactions like electrophilic substitution and cycloadditions. [, , , ]

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